molecular formula C11H21NO4 B8265926 Methyl 7-[methoxy(methyl)carbamoyl]heptanoate

Methyl 7-[methoxy(methyl)carbamoyl]heptanoate

Cat. No.: B8265926
M. Wt: 231.29 g/mol
InChI Key: AENOMGPMVACYHX-UHFFFAOYSA-N
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Description

Methyl 7-[methoxy(methyl)carbamoyl]heptanoate is an organic compound with the molecular formula C11H21NO4 It is a derivative of heptanoic acid and is characterized by the presence of a methoxy(methyl)carbamoyl group attached to the seventh carbon of the heptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[methoxy(methyl)carbamoyl]heptanoate typically involves the esterification of heptanoic acid followed by the introduction of the methoxy(methyl)carbamoyl group. One common method involves the reaction of heptanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl heptanoate. This intermediate is then reacted with methoxy(methyl)amine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[methoxy(methyl)carbamoyl]heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptanoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl 7-[methoxy(methyl)carbamoyl]heptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-[methoxy(methyl)carbamoyl]heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy(methyl)carbamoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of specific enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(N-methoxy-N-methylcarbamoyl)heptanoate
  • Methyl 7-(N-ethoxy-N-methylcarbamoyl)heptanoate
  • Methyl 7-(N-methoxy-N-ethylcarbamoyl)heptanoate

Uniqueness

Methyl 7-[methoxy(methyl)carbamoyl]heptanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where precise molecular interactions are required.

Properties

IUPAC Name

methyl 8-[methoxy(methyl)amino]-8-oxooctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-12(16-3)10(13)8-6-4-5-7-9-11(14)15-2/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOMGPMVACYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCCCCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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